{3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}(3-methylpiperidin-1-yl)methanone
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Overview
Description
{3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}(3-methylpiperidin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a phenyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}(3-methylpiperidin-1-yl)methanone typically involves multiple steps, starting with the formation of the oxazole ring. One common method involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with methanol in the presence of a dehydrating agent to form the oxazole ring . This intermediate is then reacted with a phenyl halide under basic conditions to introduce the phenyl group. Finally, the piperidine moiety is introduced through a nucleophilic substitution reaction with a suitable piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and functionalized phenyl or piperidine derivatives .
Scientific Research Applications
{3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}(3-methylpiperidin-1-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of {3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The oxazole ring and piperidine moiety are believed to play crucial roles in its bioactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- {2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-propyn-1-yl]phenyl}boronic acid
- 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione
Uniqueness
What sets {3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}(3-methylpiperidin-1-yl)methanone apart from similar compounds is its unique combination of the oxazole ring, phenyl group, and piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H24N2O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H24N2O3/c1-13-6-5-9-21(11-13)19(22)16-7-4-8-17(10-16)23-12-18-14(2)20-24-15(18)3/h4,7-8,10,13H,5-6,9,11-12H2,1-3H3 |
InChI Key |
AWHHPGTUMMTESE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C |
Origin of Product |
United States |
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